molecular formula C13H15NO2 B8402193 2-(Oxan-2-ylmethoxy)benzonitrile

2-(Oxan-2-ylmethoxy)benzonitrile

Cat. No.: B8402193
M. Wt: 217.26 g/mol
InChI Key: BCBPEFHFELTDAK-UHFFFAOYSA-N
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Description

2-(Oxan-2-ylmethoxy)benzonitrile is a benzonitrile derivative featuring a tetrahydropyran-2-ylmethoxy group at the 2-position of the benzene ring. The following comparison focuses on structurally related benzonitrile derivatives to infer trends in reactivity, physicochemical properties, and applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(oxan-2-ylmethoxy)benzonitrile

InChI

InChI=1S/C13H15NO2/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-2,5,7,12H,3-4,6,8,10H2

InChI Key

BCBPEFHFELTDAK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below summarizes key structural analogs of 2-(Oxan-2-ylmethoxy)benzonitrile, highlighting substituent variations, molecular parameters, and functional roles.

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Oxiran-2-ylmethoxy)benzonitrile Epoxide (oxiran) ring at methoxy position C₁₀H₉NO₂ 175.18 Irritant; reactive epoxide group for ring-opening chemistry
(R)-2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile Chlorine substituent at 2-position; epoxide ring C₁₀H₈ClNO₂ 209.63 Research chemical; chiral epoxide for asymmetric synthesis
4-[2-(Aminooxy)ethoxy]benzonitrile Aminooxy-ethoxy group at 4-position C₉H₁₀N₂O₂ 178.19 Synthetic intermediate; aminooxy group enables conjugation reactions
2-((4-Ethylphenoxy)methyl)benzonitrile 4-Ethylphenoxymethyl group at 2-position C₁₆H₁₅NO 237.30 Sterically bulky substituent; potential ligand or building block
Dyad-NB ([4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)etoxy]-2,5-dimethylbenzonitrile]) Naphthalimide-benzo hybrid; dimethyl and etoxy linkages C₂₄H₁₈N₂O₃ 382.42 Optoelectronic applications; stabilizes HOMO/LUMO levels in organic solar cells
2-(4-(4-Cyanostyryl)styryl)benzonitrile Extended π-conjugated styryl groups C₂₂H₁₄N₂ 306.37 Fluorescent brightener (C.I.199-2); used in textiles and polymers

Key Observations from Comparison

Substituent Effects on Reactivity and Stability Epoxide vs. Oxane Groups: Epoxide-containing derivatives (e.g., ) exhibit higher reactivity due to strained three-membered rings, enabling ring-opening reactions. Electron-Withdrawing Groups: The benzonitrile core (-CN) stabilizes electronic transitions, as seen in Dyad-NB’s use in optoelectronics . Chlorine substituents () enhance electrophilicity, influencing regioselectivity in synthesis.

Physicochemical Properties Molecular Weight and Solubility: Bulkier substituents (e.g., naphthalimide in Dyad-NB) increase molecular weight and reduce solubility in polar solvents. Smaller groups like aminooxy-ethoxy () improve aqueous compatibility. Boiling Points: Limited data are available, but epoxide derivatives () likely have lower boiling points due to smaller molecular sizes compared to tetrahydropyran analogs.

Applications Optoelectronics: Dyad-NB () and 2-(4-(4-Cyanostyryl)styryl)benzonitrile () demonstrate the role of benzonitriles in stabilizing charge-transfer states for solar cells and fluorescence. Pharmaceutical Intermediates: Aminooxy-ethoxy () and epoxide derivatives () are valuable in drug synthesis for functional group diversification.

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